molecular formula C25H25NO6 B12464326 2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate

Cat. No.: B12464326
M. Wt: 435.5 g/mol
InChI Key: BOFQNRMVJLPPBU-UHFFFAOYSA-N
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Description

2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a methoxyphenyl group, an oxoethyl group, and a benzoate ester linked to an isoindoline derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, including the preparation of intermediate compounds. The general synthetic route may include:

    Preparation of 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: This can be achieved through the reaction of 5-methyl-1,3-dioxooctahydro-2H-isoindole with benzoic acid under acidic conditions.

    Esterification: The benzoic acid derivative is then esterified with 2-(3-methoxyphenyl)-2-oxoethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxoethyl group can be reduced to form alcohol derivatives.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, and DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(3-methoxyphenyl)-2-oxoethyl benzoate: Lacks the isoindoline derivative, making it less complex.

    3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoic acid: Lacks the methoxyphenyl and oxoethyl groups.

Uniqueness

2-(3-methoxyphenyl)-2-oxoethyl 3-(5-methyl-1,3-dioxooctahydro-2H-isoindol-2-yl)benzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C25H25NO6

Molecular Weight

435.5 g/mol

IUPAC Name

[2-(3-methoxyphenyl)-2-oxoethyl] 3-(5-methyl-1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)benzoate

InChI

InChI=1S/C25H25NO6/c1-15-9-10-20-21(11-15)24(29)26(23(20)28)18-7-3-6-17(12-18)25(30)32-14-22(27)16-5-4-8-19(13-16)31-2/h3-8,12-13,15,20-21H,9-11,14H2,1-2H3

InChI Key

BOFQNRMVJLPPBU-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2C(C1)C(=O)N(C2=O)C3=CC=CC(=C3)C(=O)OCC(=O)C4=CC(=CC=C4)OC

Origin of Product

United States

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